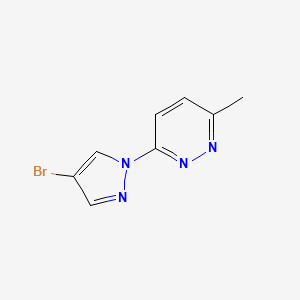

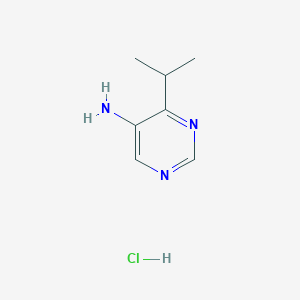

4-Isopropylpyrimidin-5-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Isopropylpyrimidin-5-amine hydrochloride, also known as 4-(propan-2-yl)pyrimidin-5-amine hydrochloride, is a chemical compound with the molecular formula C7H12ClN3 and a molecular weight of 173.65 . It is a pyrimidine analog that has been of increasing interest in scientific experiments.

Synthesis Analysis

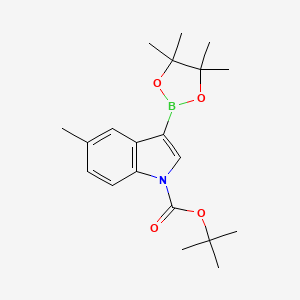

The synthesis of pyrimidines, including this compound, has been a topic of significant research. Various novel technologies have been developed for the selective synthesis of pyrimidines and their conjugated derivatives .Molecular Structure Analysis

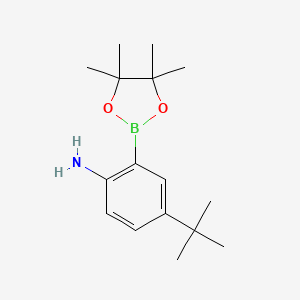

The molecular structure of this compound consists of a pyrimidine ring with an isopropyl group attached to the 4th carbon and an amine group attached to the 5th carbon .Chemical Reactions Analysis

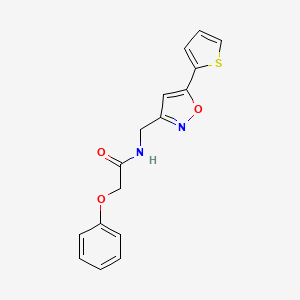

Pyrimidines, including this compound, are involved in a variety of chemical reactions. These reactions often involve a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .科学的研究の応用

Antibacterial and Antitumor Applications

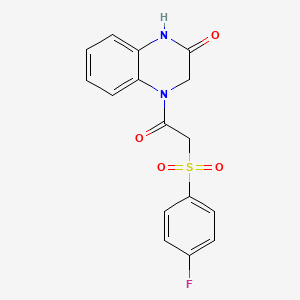

4-Isopropylpyrimidin-5-amine hydrochloride derivatives have been explored for their potential in antibacterial and antitumor applications. Notably, the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives has demonstrated promising results. These compounds exhibit significant antibacterial efficiency, particularly against gram-positive and gram-negative bacteria. Moreover, cytotoxic assays have been conducted to evaluate their antitumor activity, showing notable effectiveness against various cancer cell lines, including breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), and colon carcinoma (HCT-116). These findings suggest that derivatives of this compound could be potent candidates for developing new antimicrobial and anticancer drugs (Hassaneen et al., 2019).

Corrosion Inhibition

Research has also explored the application of pyrimidine derivatives as corrosion inhibitors for metals in acidic environments. A study focusing on new pyrimidine derivatives, such as 7-methoxypyrido[2,3-d]pyrimidin-4-amine and 4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one, found these compounds to be effective in protecting mild steel against corrosion in HCl solution. Techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) were used to assess their performance, indicating that these derivatives are mixed-type inhibitors that can significantly reduce corrosion rates (Yadav et al., 2015).

Novel Synthesis Methods

In the quest for innovative therapeutic agents, the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes has been developed. This methodology leverages a cyclization reaction that forms the pyrimido[4,5-d]pyrimidine core, showcasing the versatility and potential of this compound derivatives for further chemical modifications and pharmaceutical development (Xiang et al., 2011).

将来の方向性

The future directions of research on 4-Isopropylpyrimidin-5-amine hydrochloride could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given its structural similarity to other pyrimidines, it may also have potential applications in medicinal chemistry .

特性

IUPAC Name |

4-propan-2-ylpyrimidin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-5(2)7-6(8)3-9-4-10-7;/h3-5H,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSZTCAUODQYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=NC=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide](/img/structure/B2798532.png)

![N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B2798533.png)

![N-(3-chloro-4-methylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2798545.png)

![[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2798550.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2798551.png)

![4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2798552.png)